2'-C-methylcytidine
Overview
Description
2’-C-methylcytidine is a nucleoside analog with anti-hepatitis C virus (HCV) activity . It is a small molecule that is currently in the experimental stage . It has shown to be a potent replication inhibitor, in vivo, towards multiple RNA viruses including hepatitis C virus (HCV) .
Molecular Structure Analysis
The molecular formula of 2’-C-methylcytidine is C10H15N3O5 . It has a molecular weight of 257.246 g/mol . The IUPAC name is 4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2-dihydropyrimidin-2-one .
Chemical Reactions Analysis
Upon phosphorylation into its 5-triphosphate form, 2’-C-methylcytidine inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This blocks the viral production of HCV RNA and thus viral replication .
Scientific Research Applications
Antiviral Activity
2'-C-Methylcytidine has demonstrated significant potential in antiviral research. Its efficacy as a potent and selective inhibitor in cell culture against various RNA viruses, including Hepatitis C virus (HCV), has been extensively studied. It inhibits viral replication effectively, highlighting its potential as a therapeutic agent against HCV and other RNA viruses like bovine viral diarrhea virus, yellow fever virus, West Nile virus, and dengue-2 virus (Pierra et al., 2006).
Additionally, derivatives of 2'-C-methylcytidine, such as valyl ester prodrugs, have been developed to improve its pharmacokinetic properties and enhance its antiviral potency. These modifications resulted in compounds demonstrating superior potency in cell-based replicon assays due to higher levels of the triphosphate form of 2'-C-methylcytidine in cells (Gardelli et al., 2009).
Foot-and-Mouth Disease Virus Inhibition
Research has shown that 2'-C-Methylcytidine is an effective inhibitor of foot-and-mouth disease virus (FMDV), a virus that causes significant economic losses in livestock. It has been observed to reduce the infectious virus yield significantly, suggesting its potential application in controlling outbreaks of FMDV (Goris et al., 2007).
Norovirus Replication Inhibition
The compound has also been studied for its activity against norovirus (NV), particularly murine norovirus (MNV). It inhibits virus-induced cytopathic effect formation, viral RNA synthesis, and infectious progeny formation, highlighting its potential in treating and preventing norovirus infections (Rocha-Pereira et al., 2012).
Inhibition of Hepatitis C Replicon RNA Synthesis
2'-C-Methylcytidine is a specific inhibitor of HCV, showing potent and selective activity against HCV RNA replication in subgenomic HCV replicon assays. This specificity is notable considering its weak activity against other flaviviruses and lack of toxicity against various cell types, including human peripheral blood mononuclear and bone marrow progenitor cells (Stuyver et al., 2006).
DNA and RNA Methylation Studies
2'-C-Methylcytidine is also relevant in the study of DNA and RNA methylation, a critical aspect of genetic regulation and cancer research. The development of methods for detecting DNA and RNA methylation, including 5-methylcytidine, in circulating tumor cells (CTCs) and tissues, provides valuable insights into the epigenetic changes associated with cancer (Huang et al., 2016).
properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
Record name | 2'-C-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-C-methylcytidine | |
CAS RN |
20724-73-6 | |
Record name | 2'-C-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-C-methylcytidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-C-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20724-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-C-METHYLCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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